N'-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide
Description
IUPAC Nomenclature and Systematic Identification
The systematic name This compound is derived from its core structure: a carbohydrazide backbone modified by a methoxy group and an ethylidene bridge connected to a 4-chlorophenyl ring. The IUPAC nomenclature follows these rules:
- Carbohydrazide : The parent compound, comprising a carbonyl group flanked by two hydrazine moieties.
- Methoxy substituent : A methoxy (-OCH₃) group attached to the carbonyl carbon.
- Ethylidene bridge : A two-carbon chain (CH₂-CH) linking the carbohydrazide to the aromatic ring.
- 4-Chlorophenyl group : A benzene ring substituted with a chlorine atom at the para position.
The molecular formula is C₁₀H₁₁ClN₄O₂ , with a molar mass of 254.67 g/mol.
Molecular Geometry and Conformational Analysis
XRD studies of the analogous compound 1-[1-(4-chlorophenyl)ethylidene]carbonohydrazide (C₉H₁₁ClN₄O) reveal a nearly planar molecular skeleton, with a dihedral angle of 6.7° between the aromatic ring and the N/N/C plane. Key geometric parameters include:
| Bond/Length (Å) | Angle (°) |
|---|---|
| N1–C1: 1.364(4) | C1–N1–N2: 119.5(2) |
| N2–C3: 1.285(4) | N1–N2–C3: 119.1(2) |
| Cl1–C7: 1.735(3) | C6–C7–Cl1: 119.6(2) |
The planarity is attributed to conjugation between the hydrazide group and the aromatic system, which delocalizes π-electrons across the N–N–C=O framework.
Crystallographic Characterization (XRD Studies)
Single-crystal XRD data for the structurally related compound 1-[1-(4-chlorophenyl)ethylidene]carbonohydrazide (Table 1) provide insights into the packing arrangement and hydrogen-bonding network:
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 14.6429(14) |
| b (Å) | 9.6041(12) |
| c (Å) | 7.4327(9) |
| β (°) | 90.102(1) |
| Volume (ų) | 1045.3(2) |
| Z | 4 |
Intermolecular N–H⋯O and N–H⋯N hydrogen bonds link molecules into ribbons along the b-axis (Figure 1). The hydrogen-bond geometry includes:
- N1–H1⋯N4 : 2.24 Å, 152°
- N3–H3⋯O1 : 2.09 Å, 147°
These interactions stabilize the crystal lattice and contribute to the compound’s thermal stability.
Comparative Structural Analysis with Analogous Hydrazones
A comparison with carbonylcyanide 4-chlorophenylhydrazone (CCCP, C₉H₅ClN₄) highlights the impact of substituents on molecular conformation (Table 2):
Table 2: Structural Comparison of Hydrazones
The methoxy group in this compound enhances hydrogen-bonding capacity compared to CCCP, which lacks oxygen donors. This difference influences solubility and biological activity.
Properties
Molecular Formula |
C10H11ClN2O2 |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
methyl N-[1-(4-chlorophenyl)ethylideneamino]carbamate |
InChI |
InChI=1S/C10H11ClN2O2/c1-7(12-13-10(14)15-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14) |
InChI Key |
FQXCPYZRIPMNCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation in Ethanol
The most widely reported method involves refluxing equimolar quantities of methoxycarbohydrazide and 4-chloroacetophenone in ethanol with catalytic sulfuric acid. The reaction proceeds via a Claisen-Schmidt condensation mechanism, where the acid protonates the carbonyl oxygen of 4-chloroacetophenone, enhancing electrophilicity for nucleophilic attack by the hydrazide’s amino group.
Key Conditions :
-
Solvent : Ethanol (30 mL per 0.01 mol substrate)
-
Catalyst : Concentrated H₂SO₄ (3 drops)
-
Temperature : Reflux (~78°C)
-
Time : 1 hour
Optimization of Reaction Parameters
Solvent and Catalyst Effects
Ethanol is preferred for its ability to dissolve both reactants and stabilize intermediates through hydrogen bonding. Sulfuric acid enhances reaction rates by protonating the carbonyl group, though excess acid may promote side reactions like hydrolysis. In contrast, solvent-free methods utilize NaOH to deprotonate the hydrazide, facilitating nucleophilic attack without solvent interactions.
Temperature and Time Dependence
Reflux conditions (78°C) in ethanol ensure sufficient energy for imine bond formation while minimizing thermal decomposition. Reactions typically complete within 1 hour. Solvent-free reactions achieve completion faster (20–30 minutes) due to efficient mechanical energy transfer.
Stoichiometric Considerations
A 1:1 molar ratio of hydrazide to ketone is standard. Excess ketone may lead to by-products such as bis-hydrazones, while excess hydrazide remains unreacted due to steric hindrance.
Purification and Characterization
Recrystallization Techniques
Crude product is purified via recrystallization from ethanol or ethanol-DMF (3:1). Ethanol yields needle-like crystals with >95% purity, while ethanol-DMF mixtures produce larger crystals suitable for X-ray diffraction.
Recrystallization Data :
| Solvent System | Crystal Morphology | Purity (%) |
|---|---|---|
| Ethanol | Needles | 95–98 |
| Ethanol-DMF | Prisms | 97–99 |
Spectroscopic Confirmation
-
IR Spectroscopy : C=N stretch at ~1600 cm⁻¹, N–H bend at ~3300 cm⁻¹.
-
¹H NMR : Imine proton (CH=N) at δ 8.2–8.5 ppm, aromatic protons at δ 7.4–7.6 ppm.
-
X-ray Diffraction : Monoclinic crystal system (space group P21/c) with unit cell parameters a = 5.0714 Å, b = 31.430 Å, c = 8.4128 Å.
Industrial-Scale Production Considerations
Batch vs. Continuous Processes
Lab-scale batch reactions (e.g., 0.01 mol) can be scaled using jacketed reactors with automated temperature control. Continuous flow systems may enhance efficiency but require optimization to prevent clogging from crystalline intermediates.
Comparative Analysis of Methodologies
| Parameter | Acid-Catalyzed (Ethanol) | Solvent-Free (NaOH) |
|---|---|---|
| Reaction Time | 1 hour | 30 minutes |
| Yield | 69% | ~70% (estimated) |
| Solvent Use | 30 mL ethanol | None |
| Energy Consumption | High (reflux) | Low (grinding) |
| Scalability | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N’-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Halogen Substitutions
Compounds sharing the ethylidene carbohydrazide backbone but differing in substituents exhibit varied physicochemical and biological properties:
Key Observations :
- Halogen Effects : Chloro and bromo substituents enhance antibacterial and antiviral activities compared to methoxy or nitro groups .
- Planarity : The 4-chlorophenyl group contributes to molecular planarity (r.m.s. deviation ~0.0285 Å), stabilizing intermolecular hydrogen bonds (N–H···O) and crystal packing .
Functional Group Variations
Modifications to the carbohydrazide moiety significantly alter bioactivity:
Key Observations :
- Methoxy vs. Hydroxy : Methoxy derivatives exhibit lower antibacterial activity compared to hydroxylated analogues, likely due to reduced hydrogen-bonding capacity .
- Heterocyclic Additions : Pyrazole or thiophene moieties enhance antiproliferative and antibacterial effects by increasing π-π stacking and membrane interaction .
Crystallographic and Spectral Comparisons
Crystal structures and spectral data highlight structural distinctions:
Biological Activity
N'-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound this compound features a hydrazone structure that is characterized by the presence of a 4-chlorophenyl group, which is known to influence its biological activity through electronic effects. The molecular formula can be represented as CHClNO, indicating the presence of chlorine, nitrogen, and oxygen functionalities that may contribute to its reactivity and interactions in biological systems.
Antimicrobial Activity
Research has highlighted the compound's effectiveness against various microbial strains, particularly mycobacterial species.
- Minimum Inhibitory Concentrations (MICs) : In studies evaluating antitubercular activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG, this compound exhibited promising MIC values ranging from 1.03 to 2.56 µg/mL, indicating strong inhibitory effects in both active and dormant states of these pathogens .
- Mechanism of Action : The compound's mechanism appears to involve binding interactions with key enzymes within the mycobacterial metabolic pathways. Molecular docking studies have suggested favorable binding affinities, with scores indicating effective interaction with target sites .
Anticancer Activity
This compound has also been evaluated for its anticancer properties:
- Cell Viability Assays : The compound has shown cytotoxic effects against various cancer cell lines. For instance, it demonstrated over 50% inhibition in tumor volume in vivo models involving osteosarcoma .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like the chlorophenyl moiety enhances its potency against cancer cells by modulating electronic properties that facilitate interactions with cellular targets .
Case Studies and Experimental Findings
Several studies have provided insights into the biological activities of this compound:
- Antitubercular Efficacy : A comparative study indicated that substituents on the phenyl ring significantly influenced antitubercular activity. Electron-withdrawing groups enhanced efficacy against M. tuberculosis strains .
- Cytotoxicity Evaluation : In vitro assays revealed that this compound exhibited significant cytotoxicity against Leishmania infantum, outperforming standard treatments like miltefosine .
Data Tables
| Biological Activity | MIC (µg/mL) | Effective Against |
|---|---|---|
| Antitubercular | 1.03 - 2.56 | M. tuberculosis H37Ra, M. bovis BCG |
| Cytotoxicity | EC50 < 2.84 | Leishmania infantum |
Q & A
Q. What synthetic methodologies are commonly employed to prepare N'-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide?
The compound is typically synthesized via condensation reactions between a hydrazide derivative and a carbonyl-containing substrate. For example:
- Reaction conditions : Mix equimolar amounts of acetohydrazide (e.g., 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide) and 1-(4-chlorophenyl)ethan-1-one in acetic acid (10 mL) at room temperature for 18 hours. The product is filtered and recrystallized from methanol, yielding a white solid (69%) .
- Key considerations : Solvent choice (acetic acid promotes imine formation), reaction time, and recrystallization solvents (methanol improves purity).
Q. How is the structural characterization of this compound performed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:
- Crystallographic parameters : For analogous compounds (e.g., N′-[1-(4-chlorophenyl)ethylidene]benzohydrazide), monoclinic systems (space group P21/c) with unit cell dimensions a = 5.0714 Å, b = 31.430 Å, c = 8.4128 Å, β = 94.388° are reported .
- Key bond lengths : C=N (1.270 Å, double-bond character), N–H···O hydrogen bonds (2.03–2.19 Å) stabilize crystal packing .
- Analytical tools : Complement SC-XRD with IR (C=N stretch ~1600 cm⁻¹) and NMR (imine proton at δ 8.0–8.5 ppm) .
Q. What is the chemical classification of this compound, and how does it influence reactivity?
This is a Schiff base (hydrazone) formed by the condensation of a carbohydrazide and a ketone. Key features:
- Electronic properties : The electron-withdrawing 4-chlorophenyl group enhances electrophilicity at the C=N bond, facilitating coordination to metal ions or nucleophilic attacks .
- Applications : Schiff bases are pivotal in coordination chemistry (e.g., metal complexes for anticancer studies) and catalysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for hydrazone derivatives?
Discrepancies in bond lengths or angles may arise from:
- Crystallographic refinement methods : Use SHELX software for high-resolution data. For example, SHELXL refines hydrogen atoms via geometric constraints (N–H = 0.86 Å, Uiso = 1.2–1.5×Ueq of parent atoms) .
- Thermal motion effects : High thermal parameters (e.g., for flexible substituents) may distort bond lengths. Apply ADPs (anisotropic displacement parameters) for accurate modeling .
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G*) to identify outliers .
Q. What methodologies are used to evaluate the compound’s bioactivity, and how are IC50 values interpreted?
Antiviral or antiproliferative assays are common:
- HAV inhibition : Derivatives like 2-(2-oxo-4-phenyl-2H-chromen-7-yloxy)-N′-[1-(4-chlorophenyl)ethylidene]acetohydrazide show IC50 = 8.5 μg/mL (adsorption) and 10.7 μg/mL (replication) .
- HepG2 cytotoxicity : Compare IC50 values to reference drugs (e.g., doxorubicin IC50 = 2.11 μg/mL) using MTT assays .
- Data interpretation : Lower IC50 indicates higher potency. Calculate therapeutic index (TI) = CC50/IC50 to assess selectivity (TI > 10 preferred) .
Q. How does this compound behave in coordination chemistry, and what are its implications for drug design?
As a bidentate ligand , it coordinates via the hydrazone N and carbonyl O:
- Metal complexes : Copper(II) complexes of analogous ligands exhibit anticancer activity via DNA intercalation and S-phase arrest .
- Structural insights : Zn(II) hydrazone complexes show enhanced bioactivity due to metal-ligand charge transfer (MLCT), validated by SC-XRD and DFT .
- Design strategies : Modify substituents (e.g., electron-withdrawing Cl) to tune redox potentials and binding affinity .
Q. What computational approaches are used to predict structure-activity relationships (SAR)?
- Molecular docking : Screen against target proteins (e.g., HAV capsid VP1) using AutoDock Vina. Hydrazones with halogen substituents show higher docking scores due to hydrophobic interactions .
- QSAR modeling : Use descriptors like logP, polar surface area, and HOMO-LUMO gaps to correlate with bioactivity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
